2,2-dimethyl-2,3-dihydro-1H-inden-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

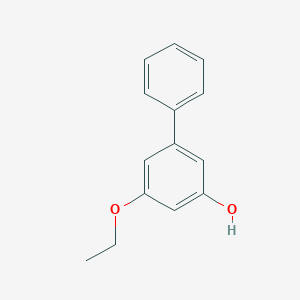

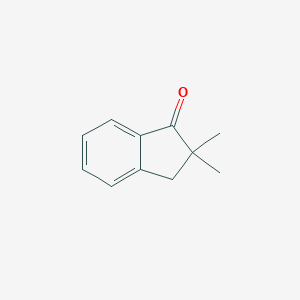

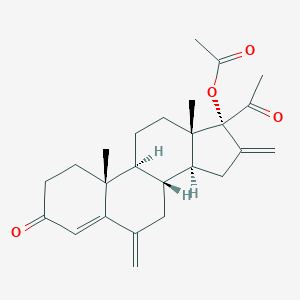

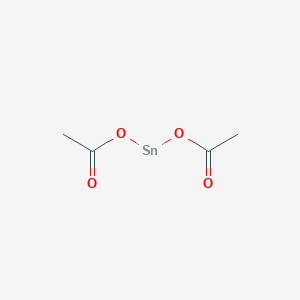

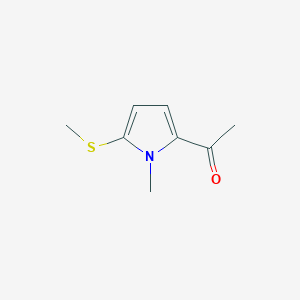

2,2-Dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of organic compounds known as indenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a cyclopentene ring. The specific compound has additional methyl groups and a ketone functional group, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of compounds related to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been explored in various studies. For instance, the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates was achieved under solvent-free conditions using microwave irradiation with molybdate sulfuric acid (MSA) as a catalyst, indicating a potential method for synthesizing related compounds . Additionally, the synthesis of diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol involved the coupling of silyl enol ether of 1-indanone with the dimethyl ketal of 2-indanone, followed by alkylation and reduction steps . These methods highlight the reactivity of indene derivatives and provide insight into possible synthetic routes for 2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

Molecular Structure Analysis

The molecular structure of related indene derivatives has been analyzed in some studies. For example, the crystal structure of a brominated biindenylidenedione derivative was obtained, revealing a defective tightness in molecular arrangement compared to its precursor . This suggests that substitutions on the indene ring can significantly alter the molecular packing and, potentially, the properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving indene derivatives are diverse and can lead to various functionalized products. The study on the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates demonstrates the reactivity of indene amines with aldehydes and phosphonates under catalytic conditions . This indicates that 2,2-dimethyl-2,3-dihydro-1H-inden-1-one could potentially undergo similar reactions, leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one are not detailed in the provided papers, the properties of similar compounds can offer some insights. The photochromic and photomagnetic properties of brominated biindenylidenedione derivatives were investigated, showing that substitutions on the indene ring can significantly affect these properties . This suggests that the physical and chemical properties of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one could be similarly influenced by its functional groups and substitutions.

科学的研究の応用

Efficient Synthesis Methods

Researchers have developed efficient and environmentally benign synthesis methods for compounds related to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. For instance, a one-pot, four-component synthesis approach has been reported, offering a rapid and eco-friendly route to synthesize complex molecules, showcasing the versatility of such compounds in organic synthesis (Mosaddegh & Hassankhani, 2011).

Potential Anti-Inflammatory Agents

Certain diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which structurally relate to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, have been synthesized and demonstrated significant anti-inflammatory activity, suggesting potential for new anti-inflammatory agents (Sheridan et al., 2009).

Photocycloaddition Reactions

Studies on photocycloaddition reactions involving similar compounds have revealed regio- and stereospecific reactions, contributing to the understanding of photochemical processes and offering insights into designing light-induced synthetic pathways (Margaretha et al., 2007).

Green Chemistry Approaches

In the context of green chemistry, efficient syntheses of related compounds under solvent-free conditions have been achieved, highlighting the compound's role in promoting sustainable chemical processes (Reddy et al., 2014).

Advanced Materials and Corrosion Inhibition

Research has also extended to the exploration of derivatives of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one in the field of materials science, particularly as corrosion inhibitors for metals, demonstrating the compound's utility in protective coatings and industrial applications (Saady et al., 2018).

Safety And Hazards

特性

IUPAC Name |

2,2-dimethyl-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-11(2)7-8-5-3-4-6-9(8)10(11)12/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVDWGITABCILM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306570 |

Source

|

| Record name | Dimethylindanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

CAS RN |

10489-28-8 |

Source

|

| Record name | 10489-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylindanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)